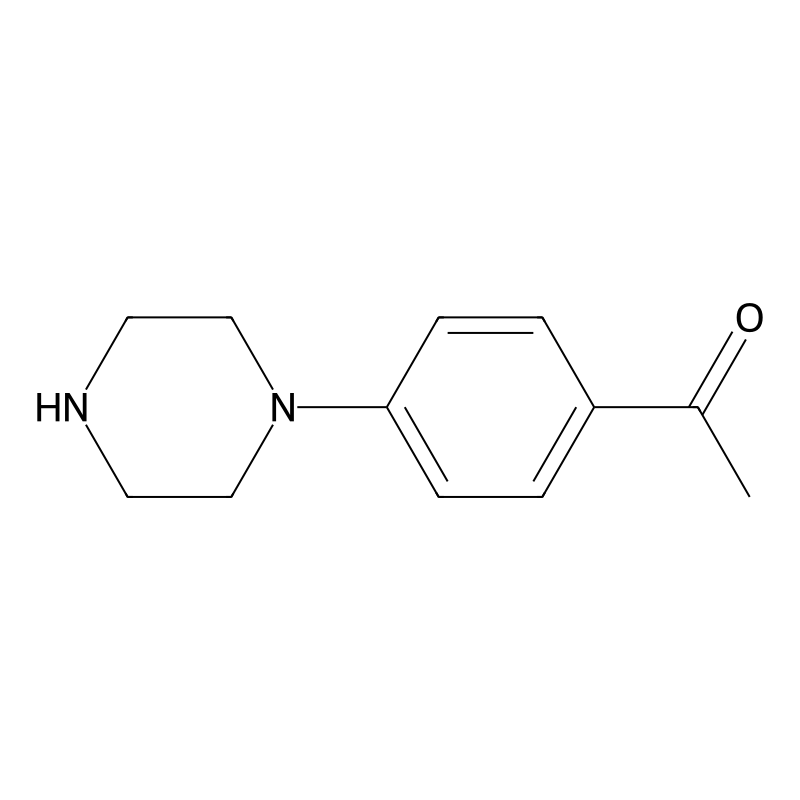

1-(4-Acetylphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Acetylphenyl)piperazine: Current Research Availability

Future Research Directions

Given the structural similarity of 1-(4-Acetylphenyl)piperazine to other piperazine derivatives with known biological activity, future research could explore its potential in various areas:

- Medicinal Chemistry: Piperazine is a common scaffold in many drugs. Research could investigate if 1-(4-Acetylphenyl)piperazine has any interesting pharmacological properties [].

- Material Science: Compounds with piperazine rings can sometimes have interesting functional properties. Research could explore if 1-(4-Acetylphenyl)piperazine has any applications in material science [].

1-(4-Acetylphenyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a phenyl moiety. Its chemical formula is C12H14N2O, and it features a piperazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its structural properties that allow for various interactions with biological targets.

- Acetylation: The introduction of acetyl groups can modify the compound's biological activity.

- Hydrolysis: In the presence of water and appropriate catalysts, the acetyl group may hydrolyze to form 4-(piperazin-1-yl)phenol.

- Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial in developing derivatives with enhanced biological properties.

Research indicates that 1-(4-Acetylphenyl)piperazine exhibits various biological activities, including:

- Antiviral Properties: It has been studied as a potential inhibitor of Flavivirus NS3 protease, showing promise against viruses such as Zika and Dengue .

- Cytotoxicity: Some studies have reported its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacological Effects: Piperazine derivatives are known for their influence on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Several synthesis methods for 1-(4-Acetylphenyl)piperazine have been documented:

- Direct Acetylation: This method involves reacting piperazine with acetophenone in the presence of a suitable acid catalyst. The reaction typically yields high purity and good yields .

- Alternative Methods: Other approaches include using acetic anhydride or acetyl chloride to acetylate piperazine derivatives under controlled conditions, often yielding similar results .

These methods emphasize efficiency and yield optimization, making them suitable for further pharmaceutical development.

1-(4-Acetylphenyl)piperazine has various applications:

- Pharmaceutical Development: Its structure serves as a scaffold for designing new drugs targeting viral infections and other diseases.

- Research Tool: It is used in biochemical assays to study receptor interactions and enzyme inhibition.

- Chemical Intermediate: This compound can act as an intermediate in synthesizing more complex organic molecules.

Studies focusing on the interactions of 1-(4-Acetylphenyl)piperazine with biological targets have revealed:

- Enzyme Inhibition: It has been identified as an effective inhibitor of certain proteases, which are critical in viral replication processes .

- Receptor Binding: Research indicates its ability to bind to various neurotransmitter receptors, suggesting potential use in neuropharmacology.

These interactions highlight its versatility and importance in drug discovery.

Several compounds share structural similarities with 1-(4-Acetylphenyl)piperazine. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | Chlorine substitution on the phenyl ring | Antidepressant properties |

| 1-(4-Methylphenyl)piperazine | Methyl substitution on the phenyl ring | Antipsychotic effects |

| 1-(4-Hydroxyphenyl)piperazine | Hydroxyl group on the phenyl ring | Antioxidant activity |

Uniqueness of 1-(4-Acetylphenyl)piperazine

What sets 1-(4-Acetylphenyl)piperazine apart from these similar compounds is its specific acetyl group, which enhances lipophilicity and potentially improves its ability to cross biological membranes. This characteristic may contribute to its unique biological activities compared to other piperazine derivatives.

Molecular Geometry and Bonding

1-(4-Acetylphenyl)piperazine is an organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol [1] [2]. The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, substituted with an acetylphenyl group [1]. The molecular structure consists of a central piperazine core linked to a para-acetylphenyl substituent through one of the nitrogen atoms [2].

The piperazine ring adopts a thermodynamically favored chair conformation, which is consistent with other piperazine derivatives [3] [4]. In this conformation, the two nitrogen atoms occupy equatorial positions, and the ring exhibits centrosymmetric characteristics [5]. The chair conformation is the most stable among the four possible conformers (chair, half-chair, twist-boat, and boat), with the boat conformation being less stable by approximately 4.05 kcal/mol in the gas phase [6].

The acetylphenyl substituent is attached to one nitrogen atom of the piperazine ring through a carbon-nitrogen single bond [1] [2]. The aromatic ring of the acetylphenyl group maintains planarity, while the acetyl carbonyl group shows characteristic double bond character with a typical carbon-oxygen bond length [7]. The dihedral angle between the piperazine ring and the acetylphenyl group influences the overall molecular conformation and affects the compound's spectroscopic properties [8].

Computational studies using density functional theory methods have revealed that the compound exhibits restricted rotation around the carbon-nitrogen amide-like bond, resulting in conformational isomers at room temperature [9] [10]. The partial double bond character of this connection contributes to the observed rotational barriers and influences the nuclear magnetic resonance spectroscopic behavior [9].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 1-(4-Acetylphenyl)piperazine reveals characteristic signal patterns that reflect its molecular structure and conformational behavior [9] [10]. In proton nuclear magnetic resonance spectra, the piperazine ring protons typically appear as complex multipets due to the chair conformation and restricted rotation around the carbon-nitrogen bond [9] [10].

The methylene protons of the piperazine ring exhibit distinct chemical shift patterns, with signals typically observed between 2.8 and 3.7 parts per million [10]. These signals often appear as broad resonances at room temperature due to conformational exchange processes [9]. The acetyl methyl group appears as a characteristic singlet around 2.5 parts per million, while the aromatic protons of the phenyl ring resonate in the typical aromatic region between 7.0 and 8.0 parts per million [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the acetyl group appearing around 196 parts per million [11]. The aromatic carbons show signals in the range of 120-140 parts per million, while the piperazine ring carbons typically resonate between 43 and 49 parts per million [10]. The acetyl methyl carbon appears around 26 parts per million [11].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Acetyl methyl protons | 2.5 | CH₃CO |

| Piperazine CH₂ protons | 2.8-3.7 | NCH₂CH₂N |

| Aromatic protons | 7.0-8.0 | ArH |

| Carbonyl carbon | ~196 | C=O |

| Aromatic carbons | 120-140 | ArC |

| Piperazine carbons | 43-49 | NCH₂ |

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-(4-Acetylphenyl)piperazine provides valuable information about the functional groups present in the molecule [12] [13]. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular framework [14] [13].

The carbonyl stretching vibration of the acetyl group appears as a strong absorption band around 1680 cm⁻¹, which is typical for aromatic ketones [7] [15]. The carbon-nitrogen stretching vibrations of the piperazine ring are observed in the region between 1020 and 1200 cm⁻¹, with multiple bands reflecting the complex vibrational coupling within the heterocyclic system [13] [15].

Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching modes of the piperazine ring and acetyl methyl group are observed between 2800 and 3000 cm⁻¹ [13] [15]. The secondary amine nitrogen-hydrogen stretching vibration of the unsubstituted piperazine nitrogen appears around 3300 cm⁻¹ [13].

| Infrared Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Strong | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (acetyl) |

| 1020-1200 | Medium | C-N stretch |

| 800-900 | Medium | Aromatic C-H bend |

Mass Spectrometry

Mass spectrometric analysis of 1-(4-Acetylphenyl)piperazine provides molecular weight confirmation and fragmentation pattern information [16] [17]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the compound [2] [7]. Characteristic fragmentation patterns include loss of the acetyl group (mass loss of 43) and formation of piperazine-containing fragments [16].

The base peak in electron ionization mass spectra typically corresponds to fragmentation involving the piperazine ring, with common fragment ions observed at mass-to-charge ratios of 148, 120, and 121 [16]. These fragments result from cleavage of the carbon-nitrogen bond connecting the piperazine ring to the acetylphenyl group and subsequent rearrangement processes [17].

Crystallographic Data and Conformational Studies

Crystallographic studies of piperazine derivatives, including compounds structurally related to 1-(4-Acetylphenyl)piperazine, consistently demonstrate that the piperazine ring adopts a chair conformation in the solid state [3] [8] [18]. This conformational preference is maintained across various substitution patterns and crystal packing environments [19] [20].

The chair conformation of the piperazine ring is characterized by specific geometric parameters that have been determined through extensive crystallographic analyses [3] [21]. The puckering parameters for piperazine rings in chair conformations typically show total puckering amplitude values around 0.55-0.56 Angstroms [3]. The theta angle, which describes the conformation type, ranges from 0° to 10° for chair conformations, with values around 175-180° indicating near-perfect chair geometry [3].

Intermolecular interactions in crystal structures of related piperazine compounds reveal the importance of hydrogen bonding in crystal packing [3] [18]. The unsubstituted nitrogen atom of the piperazine ring can participate in nitrogen-hydrogen to oxygen hydrogen bonds when suitable acceptors are present [3] [18]. These interactions influence the overall crystal structure and may affect the conformational preferences of the molecule [19] [20].

| Crystallographic Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Piperazine ring puckering (Q_T) | 0.55-0.56 Å | Phenylpiperazine derivatives [3] |

| Chair conformation angle (θ) | 0-10° or 175-180° | Various piperazine salts [3] [18] |

| N-H···O hydrogen bond distance | 2.8-3.2 Å | Piperazine hydrogen bonded systems [18] |

| C-N bond length (piperazine) | 1.44-1.46 Å | Standard piperazine derivatives [8] |

Conformational studies using computational methods have provided additional insights into the energetic preferences of different conformers [6] [22]. Density functional theory calculations indicate that the chair conformation is energetically favored over alternative conformations by several kilocalories per mole [6]. The energy barrier for ring inversion processes in piperazine derivatives has been calculated to be in the range of 60-65 kilojoules per mole, which is consistent with experimental observations of conformational exchange on the nuclear magnetic resonance timescale [10].

The synthesis of 1-(4-Acetylphenyl)piperazine has been extensively studied through various methodologies, with several classical approaches demonstrating reliable access to this important pharmaceutical intermediate. The most fundamental synthetic route involves the nucleophilic aromatic substitution reaction between piperazine and 4-acetylphenyl halides [2].

Direct Nucleophilic Aromatic Substitution

The classical method employs 4-fluoroacetophenone or 4-chloroacetophenone as the electrophilic component, reacting with piperazine in the presence of a suitable base. This reaction typically utilizes potassium carbonate as the base in dimethylformamide solvent at elevated temperatures of 110-120°C for 24 hours [2]. The reaction proceeds through an addition-elimination mechanism, where the electron-withdrawing acetyl group activates the aromatic ring toward nucleophilic attack.

The synthetic protocol involves dissolving 1-(4-chloroacetophenyl) or 1-(4-fluoroacetophenyl) (0.073 mole) and piperazine (0.07 mole) in dimethylformamide, followed by addition of potassium carbonate (0.12 mole). The reaction mixture is heated to 110°C and stirred for 24 hours [3]. After completion, the reaction mixture is diluted with water, and the product is extracted using trichloromethane. The combined extracts are dried, filtered, and evaporated to yield the crude product, which is subsequently purified through crystallization from 1,4-dioxane [3].

Ullmann Coupling Methodology

An alternative classical approach utilizes Ullmann coupling reactions between 4-bromoacetophenone and piperazine in the presence of palladium catalysts [4]. This method offers improved selectivity and milder reaction conditions compared to direct nucleophilic substitution. The reaction employs cesium carbonate as the base and dimethylformamide as the solvent at 80°C [4]. The palladium-catalyzed approach typically yields 60-80% of the desired product with reduced formation of bissubstituted byproducts.

In-Situ Generation from Diethanolamine

A notable classical route involves the in-situ generation of piperazine derivatives from diethanolamine. This method begins with the treatment of diethanolamine (0.26 mole) with hydrobromic acid (0.5 mole) under reflux conditions for 12 hours [5] [3]. The resulting bis(2-bromoethyl)amine intermediate is then reacted with 4-anisidine in the presence of sodium carbonate in 1-butanol at 120°C. This one-pot synthesis approach, while providing direct access to the target compound, typically yields lower overall conversions (37%) due to the multi-step nature of the transformation [5] [3].

The procedure involves slowly adding hydrobromic acid to diethanolamine over one hour, followed by refluxing for 12 hours. After distilling off excess hydrobromic acid, 4-anisidine and sodium carbonate are added to the same flask, and the mixture is heated at 120°C for 5 hours. Additional sodium carbonate is added, and heating continues for 24 hours [5] [3].

Optimization of Reaction Conditions

Temperature Effects and Kinetic Considerations

Temperature optimization plays a crucial role in maximizing yield while minimizing side reactions. Studies have demonstrated that reaction temperatures between 110-120°C provide optimal conversion rates for nucleophilic aromatic substitution reactions [2]. Lower temperatures (below 100°C) result in incomplete conversion and extended reaction times, while temperatures exceeding 130°C can lead to thermal decomposition of the piperazine ring and formation of unwanted byproducts [6].

The reaction rate follows Arrhenius kinetics, with activation energies typically ranging from 15-25 kcal/mol for the nucleophilic substitution process . Temperature-dependent studies have shown that increasing the reaction temperature from 90°C to 120°C can reduce reaction times from 48 hours to 8 hours while maintaining comparable yields [6].

Solvent Selection and Effects

Solvent choice significantly influences both reaction rate and product selectivity. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidinone have proven most effective for these transformations [2] . These solvents stabilize the transition state while minimizing competitive side reactions.

Dimethylformamide demonstrates superior performance due to its ability to solvate both the piperazine nucleophile and the halide leaving group effectively . The dielectric constant of the solvent correlates directly with reaction efficiency, with solvents having dielectric constants above 35 showing optimal results . Comparative studies have shown that dimethylformamide (ε = 36.7) provides 15-20% higher yields compared to tetrahydrofuran (ε = 7.5) under identical conditions [9].

Base Selection and Stoichiometry

The choice of base critically affects both reaction rate and product distribution. Inorganic bases such as potassium carbonate, cesium carbonate, and sodium hydride have been extensively evaluated [2] [9]. Potassium carbonate offers the best balance of reactivity and selectivity, providing clean conversion with minimal overalkylation [3].

Stoichiometric optimization studies indicate that using 1.2 equivalents of the acylating agent relative to piperazine prevents formation of the bissubstituted byproduct 1,4-bis(4-acetylphenyl)piperazine [10]. Base loading of 1.5-2.0 equivalents relative to the electrophile ensures complete deprotonation while avoiding excessive basicity that could promote side reactions [9].

Catalyst Systems for Enhanced Selectivity

For palladium-catalyzed approaches, catalyst optimization involves careful selection of ligands and metal sources. Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate with phosphine ligands have shown excellent activity [4]. The use of electron-rich phosphine ligands such as tricyclohexylphosphine enhances both catalytic activity and selectivity toward monosubstituted products [11].

Catalyst loading typically ranges from 2-5 mole percent, with higher loadings providing faster conversion but increased cost. The addition of copper(I) iodide as a co-catalyst can improve reaction efficiency in some cases, particularly for challenging substrates [12].

Industrial-Scale Production Methodologies

Continuous Flow Processing

Industrial production of 1-(4-Acetylphenyl)piperazine increasingly utilizes continuous flow reactor technology to achieve better heat and mass transfer control. Continuous flow systems allow for precise temperature control, reduced reaction times, and improved safety profiles compared to traditional batch processes [6].

A typical continuous flow setup employs tubular reactors with residence times of 2-4 hours at temperatures of 100-110°C. The lower operating temperatures in flow systems compensate for the reduced reaction times through enhanced mixing and heat transfer [6]. Flow rates are optimized to maintain Reynolds numbers between 1000-3000 to ensure adequate mixing while avoiding excessive pressure drop.

Process Intensification Strategies

Industrial implementations often incorporate process intensification techniques such as microwave heating and ultrasonic activation. Microwave-assisted synthesis can reduce reaction times from 24 hours to 2-4 hours while maintaining comparable yields [9]. The selective heating mechanism of microwaves provides more uniform temperature distribution and reduces hot spot formation.

Ultrasonic activation enhances mass transfer and can improve reaction rates by 20-30% compared to conventional stirring methods [9]. The cavitation effects generated by ultrasound promote better mixing and particle size reduction, leading to increased surface area and reaction efficiency.

Solvent Recovery and Recycling

Industrial processes incorporate comprehensive solvent recovery systems to minimize waste and reduce operating costs. Dimethylformamide recovery is typically achieved through distillation at reduced pressure (50-100 mmHg) at temperatures below 80°C to prevent thermal degradation [6]. Recovery efficiencies of 90-95% are routinely achieved with proper distillation column design.

Alternative solvent systems using recyclable ionic liquids have been investigated for green chemistry applications. 1,4-Bis(carboxymethyl)piperazine-1,4-diium chloride has shown promise as a recoverable catalyst and solvent system, though commercial implementation remains limited [13].

Byproduct Analysis and Purification Techniques

Major Byproduct Formation Pathways

The primary byproduct in 1-(4-Acetylphenyl)piperazine synthesis is 1,4-bis(4-acetylphenyl)piperazine, formed through bissubstitution of the piperazine ring [2]. This symmetric disubstituted product typically comprises 5-15% of the crude reaction mixture when stoichiometry is not carefully controlled. Formation occurs through sequential nucleophilic substitution reactions, with the second substitution proceeding more slowly due to electronic deactivation by the first acetylphenyl group.

Detection of this byproduct is accomplished through liquid chromatography-mass spectrometry, showing a molecular ion peak at m/z 364 corresponding to the molecular formula C₂₂H₂₄N₂O₂ [14]. Nuclear magnetic resonance spectroscopy provides additional confirmation through the appearance of symmetric aromatic signals and the absence of free piperazine NH signals [14].

Hydrolysis byproducts represent another significant impurity class, particularly 4-acetylaniline formed through hydrolysis of unreacted acyl halide starting materials [2]. This impurity is readily detected by gas chromatography-mass spectrometry (m/z 135) and shows characteristic NMR signals at δ 6.5-7.5 ppm for the aromatic protons and δ 2.5 ppm for the acetyl methyl group [2].

Advanced Purification Methodologies

Column chromatography remains the most effective method for removing byproducts, utilizing silica gel with chloroform/acetone (85:15) or ethyl acetate/hexanes gradient elution systems [2] [15]. The target compound typically elutes with an Rf value of 0.4-0.6 in ethyl acetate/hexanes (1:1), allowing clear separation from both starting materials and byproducts [10].

Preparative thin-layer chromatography using silica gel plates (PF₂₅₄₋₃₆₆nm) provides high-resolution purification for smaller quantities, achieving purities of 96-98% with recovery yields of 80-85% [9]. This technique is particularly valuable for removing trace impurities that co-elute in column chromatography.

Recrystallization techniques utilizing ethanol, methanol, or 1,4-dioxane as solvents can achieve exceptional purity levels (98-99%) though with somewhat reduced recovery yields (70-85%) [2] [3]. The choice of recrystallization solvent depends on the specific impurity profile, with ethanol being most effective for removing unreacted starting materials and 1,4-dioxane providing better separation of bissubstituted byproducts.

Quality Control and Analytical Methods

Industrial quality control protocols employ multiple analytical techniques to ensure product specifications are met. High-performance liquid chromatography with ultraviolet detection at 254 nm provides quantitative analysis of the main component and major impurities [16]. Typical specifications require minimum 96% purity with individual impurities below 0.5%.

Nuclear magnetic resonance spectroscopy serves as the definitive structural confirmation method, with characteristic signals including the acetyl methyl group at δ 2.5 ppm, aromatic protons at δ 6.8-7.9 ppm, and piperazine CH₂ groups at δ 3.2-3.8 ppm [17] [18]. The integration ratios provide quantitative assessment of structural integrity.

Mass spectrometry confirmation typically employs electrospray ionization with positive ion detection, showing the molecular ion peak at m/z 205 [M+H]⁺ for the target compound [18]. Fragmentation patterns provide additional structural information, with characteristic losses corresponding to the acetyl group (m/z 162) and piperazine ring opening.

Melting point determination provides a rapid quality assessment tool, with pure 1-(4-Acetylphenyl)piperazine exhibiting a melting point of 107-110°C [19] [20]. Significant deviation from this range indicates the presence of impurities or polymorphic forms requiring further purification.

XLogP3

GHS Hazard Statements

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant